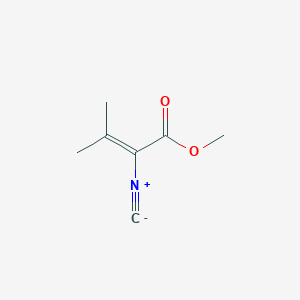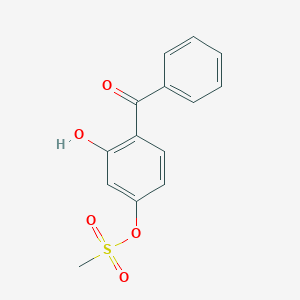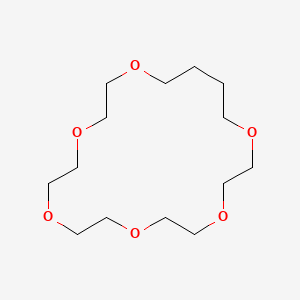
1,4,7,10,13,16-Hexaoxacycloicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16-Hexaoxacycloicosane, also known as 18-Crown-6, is a macrocyclic compound with the molecular formula C12H24O6. It is a type of crown ether, characterized by its ability to form stable complexes with various cations. The compound is a white, hygroscopic crystalline solid with a relatively low melting point .
Vorbereitungsmethoden
1,4,7,10,13,16-Hexaoxacycloicosane can be synthesized through a modified Williamson ether synthesis. This involves reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows:
(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Industrial production methods often involve the oligomerization of ethylene oxide, which can be purified by distillation or recrystallization from hot acetonitrile .
Analyse Chemischer Reaktionen
1,4,7,10,13,16-Hexaoxacycloicosane undergoes various chemical reactions, including complexation with metal cations. It has a high affinity for potassium cations, forming stable complexes in methanol . The compound can also act as a phase-transfer catalyst in reactions such as the N-alkylation of heterocyclic compounds and the allylation of functionalized aldehydes .
Common reagents and conditions used in these reactions include potassium hydroxide, sodium borohydride, and potassium fluoride-alumina. Major products formed from these reactions include diaryl ethers, diaryl thioethers, and diarylamines .
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16-Hexaoxacycloicosane has a wide range of scientific research applications. In chemistry, it is used as a phase-transfer catalyst and in the synthesis of various organic compounds . In biology, it is employed in the study of ion transport and membrane permeability due to its ability to form complexes with metal cations .
In medicine, the compound is used in the development of drug delivery systems and as a component in diagnostic assays. Industrial applications include its use in the purification of metals and as an additive in the production of polymers .
Wirkmechanismus
The mechanism of action of 1,4,7,10,13,16-Hexaoxacycloicosane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the ring. This complexation can affect the solubility, reactivity, and transport of the cation in various environments .
Molecular targets and pathways involved include the interaction with potassium, calcium, strontium, and barium ions. The stability of these complexes varies depending on the cation and the solvent used .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16-Hexaoxacycloicosane is unique among crown ethers due to its specific affinity for potassium cations. Similar compounds include:
Dibenzo-18-crown-6: A derivative with benzene rings attached to the crown ether structure.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms replacing some of the oxygen atoms.
1,4,7,10,13,16-Hexathiacyclooctadecane: A sulfur-containing analog of 18-crown-6
These compounds share similar complexation properties but differ in their affinity for various cations and their chemical reactivity.
Eigenschaften
CAS-Nummer |
62991-36-0 |
|---|---|
Molekularformel |
C14H28O6 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
1,4,7,10,13,16-hexaoxacycloicosane |
InChI |
InChI=1S/C14H28O6/c1-2-4-16-6-8-18-10-12-20-14-13-19-11-9-17-7-5-15-3-1/h1-14H2 |
InChI-Schlüssel |
DTFUUFAGNFLISH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOCCOCCOCCOCCOCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


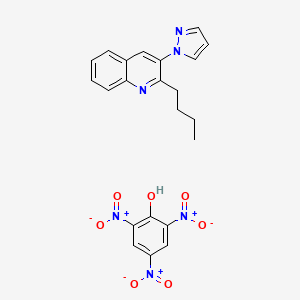
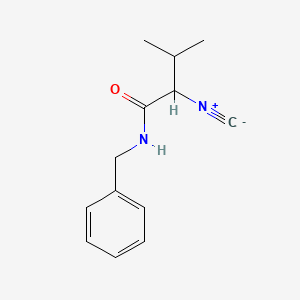
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
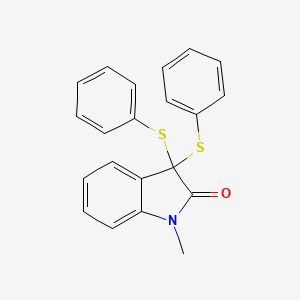

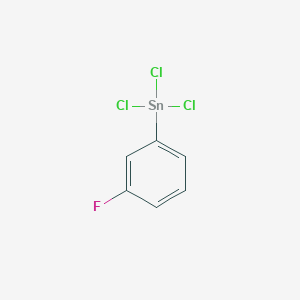

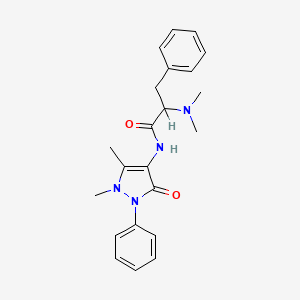

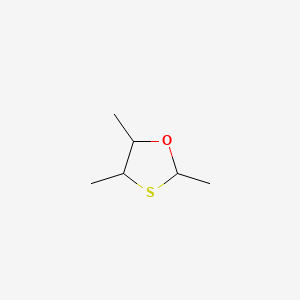
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
